molecular formula C7H8F3N3O B7768766 2-(ethylamino)-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-(ethylamino)-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7768766
M. Wt: 207.15 g/mol
InChI Key: VHQNYFFWCONHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol . It has the molecular formula C7H8F3N3O and a molecular weight of 207.16 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol typically involves the reaction of ethylamine with a pyrimidine derivative that contains a trifluoromethyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-6-(trifluoromethyl)-4-pyrimidinol
  • 2-(Propylamino)-6-(trifluoromethyl)-4-pyrimidinol
  • 2-(Butylamino)-6-(trifluoromethyl)-4-pyrimidinol

Uniqueness

2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinol is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in certain research applications where specific interactions are required .

Properties

IUPAC Name

2-(ethylamino)-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-2-11-6-12-4(7(8,9)10)3-5(14)13-6/h3H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQNYFFWCONHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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